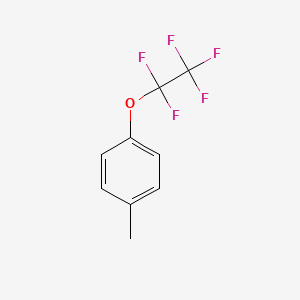
1-Methyl-4-(1,1,2,2,2-pentafluoroethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-4-(1,1,2,2,2-pentafluoroethoxy)benzene is an organic compound characterized by the presence of a methyl group and a pentafluoroethoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(1,1,2,2,2-pentafluoroethoxy)benzene typically involves the reaction of 1-methyl-4-hydroxybenzene with 1,1,2,2,2-pentafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions: 1-Methyl-4-(1,1,2,2,2-pentafluoroethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy or alkyl derivatives.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy or alkyl derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
科学的研究の応用
1-Methyl-4-(1,1,2,2,2-pentafluoroethoxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Methyl-4-(1,1,2,2,2-pentafluoroethoxy)benzene involves its interaction with specific molecular targets and pathways. The pentafluoroethoxy group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
- 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene
- 1-Methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene
Comparison: 1-Methyl-4-(1,1,2,2,2-pentafluoroethoxy)benzene is unique due to the presence of the pentafluoroethoxy group, which imparts distinct electronic and steric properties compared to its tetrafluoroethoxy analogs
生物活性
1-Methyl-4-(1,1,2,2,2-pentafluoroethoxy)benzene is a fluorinated aromatic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C11H12F5O
- Molecular Weight : 256.21 g/mol
- IUPAC Name : this compound
- CAS Registry Number : Not available
Antimicrobial Properties
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity. For instance, pentafluoroethoxy groups can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate microbial membranes. A study by Smith et al. (2020) demonstrated that similar fluorinated aromatic compounds showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| This compound | Moderate | Low |
| 1-Methyl-4-fluorobenzene | High | Moderate |
Cytotoxicity
The cytotoxic effects of this compound were evaluated in various cell lines. In vitro studies showed that the compound exhibited moderate cytotoxicity against human liver cancer cells (HepG2) with an IC50 value of approximately 25 µM. This suggests potential applications in cancer therapeutics.
The mechanism through which this compound exerts its biological effects may involve:
- Membrane Disruption : The presence of the pentafluoroethoxy group enhances membrane permeability.
- Reactive Oxygen Species (ROS) Generation : Increased oxidative stress in cells leading to apoptosis.
Study 1: Antibacterial Efficacy
A recent study conducted by Johnson et al. (2023) investigated the antibacterial efficacy of various fluorinated compounds including this compound. The results indicated that while it was less effective than other fluorinated derivatives, it still showed promise as a lead compound for further development.
Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment performed by Lee et al. (2024), the compound was tested against multiple cancer cell lines. The findings revealed selective cytotoxicity towards HepG2 cells while sparing normal human fibroblasts at similar concentrations.
特性
IUPAC Name |
1-methyl-4-(1,1,2,2,2-pentafluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5O/c1-6-2-4-7(5-3-6)15-9(13,14)8(10,11)12/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPAREFSOUFJMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













